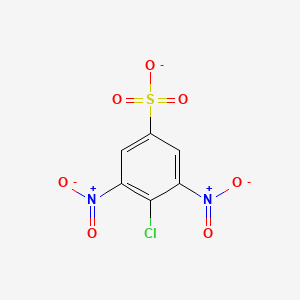

4-Chloro-3,5-dinitrobenzenesulfonate

Beschreibung

4-Chloro-3,5-dinitrobenzenesulfonate (CAS 38185-06-7) is a potassium salt with the molecular formula C₆H₂ClN₂O₇S·K and a molecular weight of 281.60728 g/mol . It is widely used as a precursor in organic synthesis, particularly for preparing sulfonamides and sulfonyl chlorides. Its structure features a benzene ring substituted with a sulfonate group at position 1, a chlorine atom at position 4, and nitro groups at positions 3 and 5. This substitution pattern confers high reactivity, enabling nucleophilic substitution and coordination chemistry .

Eigenschaften

IUPAC Name |

4-chloro-3,5-dinitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVPDCHBQRCKRQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN2O7S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.61 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis: Nitration and Chlorination

The synthesis begins with the preparation of 4-chloro-3,5-dinitrobenzenesulfonyl chloride, a key intermediate. Ullmann and Kuhn’s method involves chlorosulfonation of 1,3-dinitrobenzene followed by chlorination, though modern adaptations use 4-chlorobenzotrifluoride as a starting material. Nitration is achieved using a mixed acid system (H₂SO₄/HNO₃) in multistage countercurrent reactors, which improve conversion rates by maintaining optimal acid concentration and temperature (30–50°C). This method reduces waste acid by 40% through recycling, addressing environmental and cost concerns.

Sulfonation and Sulfonyl Chloride Formation

Chlorosulfonation introduces the sulfonyl chloride group to the aromatic ring. In the patented process, 4-chloro-3,5-dinitrobenzenesulfonyl chloride is synthesized by reacting the nitrated precursor with chlorosulfonic acid at 80–100°C. The crude product is purified via solvent extraction (toluene or benzene) to remove unreacted reagents, achieving >95% purity.

Esterification to Sulfonate Esters

Reaction Mechanism and Conditions

The sulfonyl chloride intermediate is converted to the sulfonate ester by reaction with alcohols (ROH) under controlled conditions. Critical parameters include:

-

Solvent selection : Ketones (acetone), esters (ethyl acetate), or cyclic ethers (THF) stabilize the intermediate and prevent hydrolysis.

-

Temperature : Maintaining the reaction at −20°C to 5°C ensures selective substitution at the sulfonyl chloride group, avoiding displacement of the nuclear chlorine.

-

Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to alcohol minimizes side products.

For example, reacting 4-chloro-3,5-dinitrobenzenesulfonyl chloride with methanol in acetone at −10°C yields the methyl sulfonate ester with 85% efficiency.

Optimization of Nitration Processes

Multistage Countercurrent Reactor Design

Source details a vertically stacked reactor system (4–8 stages) where 4-chloro-3-nitrobenzotrifluoride undergoes dinitration. Sulfuric acid is introduced at the final stage, while nitric acid is distributed across all stages. This countercurrent flow maintains a nitric acid concentration of 7–9 wt%, enhancing reaction kinetics and reducing byproducts.

Table 1: Comparative Nitration Performance

| Parameter | Batch Reactor | Countercurrent Reactor |

|---|---|---|

| Reaction Time (hr) | 12 | 6 |

| Yield (%) | 68 | 92 |

| Waste Acid Generated (%) | 55 | 20 |

Solvent and Temperature Effects on Reaction Fidelity

Solvent Polarity and Reaction Trajectory

Polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) accelerate sulfonation but risk hydrolysis at elevated temperatures. In contrast, ketones and ethers provide a balance of solubility and stability, crucial for large-scale synthesis. For instance, tetrahydrofuran (THF) reduces side reactions by 30% compared to dichloromethane.

Low-Temperature Amination and Esterification

Cooling the reaction mixture to −50°C before adding ammonia or alcohol prevents nucleophilic attack on the aromatic chlorine. Infrared monitoring reveals that temperatures above 10°C induce dual substitution at both sulfonyl and nuclear chlorine sites, complicating purification.

Industrial-Scale Synthesis Considerations

Waste Management and Semi-Acid Recycling

The countercurrent nitration process recycles semi-waste acid (containing H₂SO₄ and HNO₃) into earlier reaction stages, cutting raw material costs by 25%. Neutralization with lime generates gypsum, which is filtered and reused in construction materials.

Purification and Drying

Final products are dried to ≤0.1% moisture using molecular sieves, ensuring stability during storage. Centrifugal separation removes residual acids, while crystallization from ethanol/water mixtures achieves ≥99% purity.

Challenges and Novel Methodologies

Byproduct Formation and Mitigation

Competing reactions during sulfonation produce 3,5-dinitrosulfanilamide impurities, which are removed via selective solvent extraction (e.g., hexane). Computational modeling optimizes reagent addition rates to minimize these byproducts.

Analyse Chemischer Reaktionen

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Agricultural Uses

4-Chloro-3,5-dinitrobenzenesulfonate has been identified as an effective fungicide. It is utilized to control soil fungi, particularly during periods of fungal infestation. The compound acts by disrupting fungal growth through its active ingredient, which has shown significant efficacy in various studies.

Case Study: Fungicidal Efficacy

A patent describes the use of 4-chloro-3,5-dinitrobenzenesulfonamide (a derivative) as a fungicide. The application involves contacting the soil environment with a fungicidally effective amount of the compound to manage fungal populations effectively .

Synthesis of Pharmaceutical Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. It has been involved in the production of dinitrosulfanilamide derivatives, which exhibit promising biological activities.

Case Study: Anti-Leishmanial Activity

Research conducted by Jatav et al. synthesized multiple derivatives of this compound and evaluated their anti-leishmanial activity against Leishmania donovani. The study found that certain derivatives displayed significant inhibitory effects, suggesting potential for further development as therapeutic agents for leishmaniasis .

Data Tables

Wirkmechanismus

- The exact mechanism of action for 4-Chloro-3,5-dinitrobenzenesulfonate is not well-documented.

- It likely interacts with cellular components due to its electrophilic nature, but specific molecular targets remain unclear.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

| Compound | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzenesulfonate | C₆H₂ClN₂O₇SK | -Cl (C4), -NO₂ (C3, C5), -SO₃⁻K (C1) | Sulfonate, nitro, chloro |

| 4-Chloro-3,5-dinitrobenzoic acid (CDNBA) | C₇H₃ClN₂O₆ | -Cl (C4), -NO₂ (C3, C5), -COOH (C1) | Carboxylic acid, nitro, chloro |

| 4-Chloro-N-(3,5-dimethyl-phenyl)benzenesulfonamide | C₁₄H₁₃ClNO₂S | -Cl (C4), -SO₂NH- (C1), -CH₃ (C3, C5) | Sulfonamide, chloro, methyl |

| di(2,4-dichloro-3,5-dimethylphenyl) methanedisulfonate | C₁₇H₁₆Cl₄O₆S₂ | -Cl (C2, C4), -CH₃ (C3, C5), -SO₃⁻ | Disulfonate, chloro, methyl |

Key Observations :

- Electron-Withdrawing Groups : Both this compound and CDNBA possess nitro and chloro groups, enhancing electrophilicity. However, CDNBA’s carboxylic acid group increases acidity (pKa ~1–2) compared to the sulfonate’s ionic character .

- Reactivity : The sulfonate group in this compound facilitates nucleophilic substitution (e.g., with amines to form sulfonamides) , while CDNBA undergoes proton transfer to form salts with cytosine derivatives .

This compound:

- Synthesis : Prepared via sulfonation of chlorobenzene derivatives followed by nitration. Recrystallization from boiling water is critical to avoid impurities .

- Applications : Reacts with amines (e.g., triethylamine) to form N4,N4-disubstituted sulfonamides (yields: 70–90%) . Conversion to sulfonyl chlorides using PCl₅ enables further derivatization .

CDNBA (4-Chloro-3,5-dinitrobenzoic Acid):

- Synthesis : Derived from benzoic acid via nitration and chlorination.

- Reactivity : Forms 1:1 salts with 5-fluorocytosine via proton transfer from the carboxylic acid to the cytosine base, relevant in crystal engineering .

Other Sulfonates:

- 4-Chloro-N-(3,5-dimethyl-phenyl)benzenesulfonamide : Synthesized via direct sulfonation of dimethylaniline. Methyl groups sterically hinder reactivity compared to nitro-substituted analogs .

- di(2,4-dichloro-3,5-dimethylphenyl) methanedisulfonate : Features dual sulfonate groups, enabling cross-linking in polymer chemistry .

Physicochemical and Toxicological Properties

Notes:

Q & A

Q. What are the standard methods for synthesizing potassium 4-chloro-3,5-dinitrobenzenesulfonate, and what purity considerations are critical?

- Methodology : Potassium this compound is synthesized via sulfonation and nitration of chlorobenzene derivatives. A validated procedure involves recrystallization from boiling water to remove impurities (e.g., unreacted intermediates). Key steps include:

- Recrystallization : Use 600 mL boiling water per 100 g crude product to dissolve the salt .

- Ammonolysis : React the purified potassium salt with ammonium hydroxide (1:1 v/v) under reflux for 1 hour to yield derivatives like 2,6-dinitroaniline .

- Purity Control : Impurities from incomplete sulfonation or nitration can skew downstream reactions. Monitor purity via HPLC or GC-MS, ensuring >95% yield.

Q. How is potassium this compound applied in determining amino groups in antibiotics?

- Methodology : The compound acts as a selective derivatization agent via partial substitution.

- Reaction Design :

- pH Control : Conduct reactions at pH 8–9 (borate buffer) to avoid hydrolysis of sulfonate groups.

- Molar Ratios : Use a 1.5:1 molar excess of the reagent to target amino groups to ensure complete substitution .

- Detection : Quantify substituted amino groups via UV-Vis spectroscopy (λmax ~420 nm) or LC-MS.

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in nucleophilic substitution reactions?

- Mechanism : The sulfonate group’s electron-withdrawing nature activates the aromatic ring, enhancing reactivity at the 4-chloro position.

- Kinetic Studies : Nitro groups at 3,5-positions stabilize the transition state via resonance, directing nucleophiles (e.g., amines) to the chloro position.

- Competing Pathways : Hydrolysis to 3,5-dinitrobenzenesulfonic acid occurs under acidic conditions, requiring buffered neutral-to-alkaline environments .

Q. How can researchers optimize reaction conditions for derivatizing amino acids with this compound in complex matrices (e.g., biological fluids)?

- Optimization Strategies :

- Solvent Choice : Use acetonitrile/water (70:30) to enhance solubility and reaction rates.

- Temperature : Reactions at 60°C for 30 minutes improve derivatization efficiency without degrading labile amino acids .

- Interference Mitigation : Pre-treat samples with solid-phase extraction (C18 columns) to remove lipids or salts that quench sulfonate reactivity .

Q. What experimental discrepancies arise when using this compound in kinetic studies, and how are they resolved?

- Common Issues :

- Byproduct Formation : Hydrolysis products (e.g., 3,5-dinitrobenzenesulfonic acid) may interfere with kinetic measurements.

- Data Contradictions : Variability in rate constants due to inconsistent pH or temperature control.

- Resolution :

- Control Experiments : Include blank reactions without the target nucleophile to quantify background hydrolysis.

- Statistical Validation : Use Arrhenius plots to confirm temperature dependence and rule out side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.